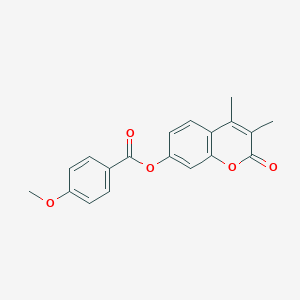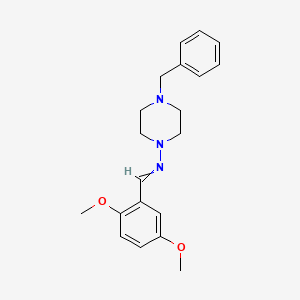
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Applications De Recherche Scientifique
The potential applications of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in scientific research are vast. It has been reported to possess various biological activities such as antioxidant, anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been found to exhibit promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is not fully understood. However, it has been proposed that it exerts its biological activities through several mechanisms such as scavenging free radicals, inhibiting inflammatory pathways, inducing apoptosis in cancer cells, and chelating metal ions.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has been reported to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Furthermore, it has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in lab experiments is its relatively low toxicity compared to other coumarin derivatives. Additionally, it is readily available and easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate. One of the potential directions is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, it can be further explored as a fluorescent probe for the detection of metal ions in biological and environmental samples. Furthermore, the development of novel synthetic methods for the production of this compound can lead to the discovery of new derivatives with enhanced biological activities.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be achieved through several methods. One of the commonly used methods is the reaction of 3,4-dimethylcoumarin with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product can be purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(8-9-16(11)17)23-19(21)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSYDANOYRGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5696286.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

